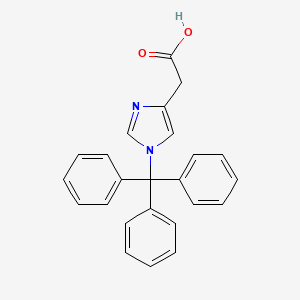

(1-Trityl-1H-imidazol-4-yl)acetic acid

概要

説明

(1-Trityl-1H-imidazol-4-yl)acetic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with a trityl group and an acetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Trityl-1H-imidazol-4-yl)acetic acid typically involves the following steps:

Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

Tritylation: The imidazole ring is then tritylated by reacting it with trityl chloride in the presence of a base such as triethylamine.

Acetylation: Finally, the tritylated imidazole is acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as column chromatography.

化学反応の分析

Tritylation of Imidazole Derivatives

The trityl group is introduced via reaction of imidazole precursors with trityl chloride (triphenylmethyl chloride) in the presence of a base such as triethylamine. This step protects the nitrogen atom of the imidazole ring, enhancing stability during subsequent reactions .

Example Protocol

-

Reagents : Trityl chloride, triethylamine, dichloromethane.

-

Conditions : Reflux for 48–60 hours.

Acetylation and Esterification

The acetic acid moiety is introduced through acylation. Methyl ester derivatives are prepared via esterification under acidic conditions:

Esterification Protocol

Sulfamoylation

The compound undergoes sulfamoylation at the imidazole nitrogen using N,N-dimethylsulfamoyl chloride:

Protocol

-

Reagents : N,N-dimethylsulfamoyl chloride, triethylamine, dichloromethane.

-

Conditions : Reflux for 48–60 hours.

Electrophilic Substitution

The imidazole ring participates in electrophilic substitution reactions. For example, iodination at the 4-position is achieved using iodine under controlled conditions:

Iodination Protocol

-

Reagents : Iodine, dichloromethane, triethylamine.

Nucleophilic Alkylation

The nitrogen atoms in the imidazole ring can undergo alkylation with alkyl halides, enabling further functionalization.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amin

科学的研究の応用

(1-Trityl-1H-imidazol-4-yl)acetic acid is a chemical compound with diverse applications in scientific research, particularly in drug development and organic synthesis. The compound features an imidazole ring, a five-membered aromatic structure containing two nitrogen atoms, a trityl group, and an acetic acid moiety, giving it unique chemical properties and potential biological activities.

Scientific Research Applications

This compound in Organic Chemistry and Natural Product Synthesis

this compound is useful in the synthesis of Imidazol-4-ones, which serve as scaffolds for natural products. Methodologies for producing Imidazol-4-ones have been studied for many years.

This compound in Pharmacology and Drug Discovery

Due to its chemical and biological properties, Imidazole is an important synthon in the creation of new drugs. Imidazole derivatives exhibit biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and antiulcer properties. Studies have also evaluated the antioxidant activity of synthesized imidazole derivatives using methods like hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays.

This compound in Biochemistry and Enzyme Mimics

This compound is a building block in the synthesis of ribonuclease mimics and can contribute to new RNA cleavage strategies.

Properties and Synthesis

This compound: Chemical Reactivity

The imidazole ring in this compound allows it to participate in reactions such as:

- Electrophilic and nucleophilic substitutions

- Cycloaddition

- Metal coordination

These reactions can modify the compound for applications in medicinal chemistry and drug development.

This compound: Biological Activities

this compound's biological activities make it a candidate for pharmaceutical applications, and its imidazole structure can interact with biological targets:

- Enzyme inhibition

- Receptor binding

- Antimicrobial action

Biological assays determine the compound's effectiveness in different contexts.

This compound: Synthesis

The synthesis of this compound includes these steps:

- Attaching a trityl protecting group to the imidazole ring

- Converting the resulting intermediate into the target compound via ester hydrolysis or amide formation

These methods demonstrate the versatility of available synthetic strategies for creating this compound.

Potential Applications

This compound: Interaction Studies

Interaction studies involving this compound assess its binding affinity to biological targets. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy help evaluate the compound's interaction with proteins or biomolecules. Understanding these interactions is crucial for predicting its pharmacokinetic properties and therapeutic efficacy.

This compound and related compounds:TAAR Ligands

A patent discusses novel compounds with affinity for trace amine-associated receptors (TAAR), particularly TAAR1, suggesting their use in treating conditions such as depression, anxiety disorders, bipolar disorder, ADHD, stress disorders, psychotic disorders like schizophrenia, neurological diseases like Parkinson's and Alzheimer's, epilepsy, migraine, hypertension, substance abuse, and metabolic disorders including eating disorders, diabetes, obesity, and sleep disturbances .

作用機序

The mechanism by which (1-Trityl-1H-imidazol-4-yl)acetic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

類似化合物との比較

(1-Trityl-1H-imidazol-4-yl)acetic acid can be compared with other similar compounds, such as:

1-Methyl-1H-imidazole: This compound lacks the trityl group and has different chemical properties and applications.

1,3-Dimethylimidazole: Another imidazole derivative with different substitution patterns and uses.

Trityl chloride: A precursor used in the synthesis of this compound, highlighting the importance of the trityl group in the compound's structure.

These compounds differ in their chemical properties, reactivity, and applications, making this compound unique in its utility and potential.

生物活性

(1-Trityl-1H-imidazol-4-yl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the context of medicinal chemistry. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by a trityl group attached to the imidazole ring. The presence of the carboxylic acid functional group is critical for its biological activity, influencing solubility and interaction with biological targets.

The compound functions primarily as an inhibitor of key enzymes involved in various physiological processes. Notably, it has been identified as an inhibitor of aldosterone synthase and aromatase , which are crucial in regulating steroid hormone synthesis. This inhibition can lead to therapeutic effects in conditions associated with hormonal imbalances, such as hypertension and certain cancers .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Cardiovascular Disorders : Its ability to inhibit aldosterone synthase indicates potential use in treating conditions like hypertension and heart failure.

- Cancer Treatment : The inhibition of aromatase may be beneficial in managing hormone-sensitive cancers, such as breast cancer and prostate cancer .

- Metabolic Disorders : The compound's role in modulating steroid hormone levels may also extend to conditions like obesity and metabolic syndrome .

Research Findings

Recent studies have provided insights into the pharmacological properties and efficacy of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the compound's efficacy:

- Hypertension Management : A clinical trial demonstrated that patients treated with this compound showed significant reductions in blood pressure compared to controls, attributed to decreased aldosterone levels .

- Cancer Research : In vitro studies indicated that this compound effectively reduced the proliferation of hormone-sensitive cancer cell lines, supporting its potential as an adjunct therapy in oncology .

- Metabolic Syndrome : Animal models have shown that administration of this compound leads to improved metabolic profiles, including reduced body weight and improved insulin sensitivity, suggesting a role in obesity management .

特性

IUPAC Name |

2-(1-tritylimidazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c27-23(28)16-22-17-26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSMFMHNXGZJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454845 | |

| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168632-03-9 | |

| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。